4-Chloroisophthalic acid
Overview
Description
4-Chloroisophthalic acid is an organic compound with the molecular formula C8H5ClO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in the synthesis of various polymers and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloroisophthalic acid can be synthesized through several methods. One common method involves the chlorination of isophthalic acid. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the use of high-purity isophthalic acid and chlorine gas, with the reaction being conducted in large reactors. The product is then purified through crystallization and filtration to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-Chloroisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Reduction: Lithium aluminum hydride or borane complexes are used under anhydrous conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Esterification: Products are esters of this compound.
Reduction: Products are alcohol derivatives of this compound.
Scientific Research Applications
4-Chloroisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 4-Chloroisophthalic acid depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. Its molecular structure allows it to interact with different reagents and catalysts, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: The parent compound without the chlorine substitution.
Terephthalic Acid: A similar compound with carboxylic acid groups in the para position.
Phthalic Acid: A similar compound with carboxylic acid groups in the ortho position.
Uniqueness
4-Chloroisophthalic acid is unique due to the presence of the chlorine atom, which imparts different chemical properties compared to its non-chlorinated counterparts. This chlorine substitution allows for selective reactions and the formation of unique derivatives that are not possible with isophthalic acid alone .
Properties
IUPAC Name |
4-chlorobenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLYBKHRTXFIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325260 | |
Record name | 4-Chloroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-85-4 | |
Record name | 4-Chloroisophthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloroisophthalic acid; 95% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chloroisophthalic acid contribute to the structural diversity of metal-organic frameworks?
A1: this compound (C₈H₅ClO₄) acts as a bridging ligand, coordinating to metal centers through its two carboxylate groups [, ]. This bridging ability, combined with its rigid aromatic core, allows for the construction of diverse MOF architectures, ranging from 2D sheets to 3D frameworks [, ]. The presence of the chlorine atom can further influence the framework structure and properties by participating in weak interactions like halogen bonding.
Q2: What is the role of this compound in the alkali stability of the novel 2D material CACl-10 (180)?
A2: In a study by [], researchers successfully synthesized CACl-10 (180), a novel 2D material, using this compound and aluminum nitrate nonahydrate. This material exhibited remarkable stability in strong alkali solutions, a property attributed to the alkali-resistant nature of aluminum hydroxide present in its structure. Interestingly, the chlorine atoms from this compound (-Cl) were also found to contribute to the material's alkali stability [].
Q3: Can you provide details on the analytical techniques used to characterize materials incorporating this compound?
A3: Researchers employ a combination of techniques to characterize materials synthesized with this compound. These include single-crystal X-ray diffraction analysis to determine the crystal structure, elemental analysis to confirm the composition, IR spectroscopy to identify functional groups, and thermogravimetric analysis to study thermal stability [, ].
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